
4-(2-Thiényl)pyrimidine-2-thiol
Vue d'ensemble
Description
4-(2-Thienyl)pyrimidine-2-thiol is a useful research compound. Its molecular formula is C8H6N2S2 and its molecular weight is 194.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Thienyl)pyrimidine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Thienyl)pyrimidine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de molécules bioactives
Le composé est utilisé dans la synthèse de molécules bioactives. Il est utilisé comme composé de départ pour synthétiser de nouveaux dérivés de la pyrimidine-2-thiol, du pyrazole et du pyran . Ces dérivés ont montré des activités biologiques immenses .
Activités anti-inflammatoires
Les composés synthétisés à partir du “4-(2-Thiényl)pyrimidine-2-thiol” ont montré de puissantes activités anti-inflammatoires in vitro et in vivo . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires.
Propriétés antioxydantes
Les composés synthétisés à partir du “this compound” ont présenté des vitalités antioxydantes prometteuses contre l'activité de piégeage du radical α, α-diphényl-β-picrylhdrazyl et la peroxydation des lipides . Cela suggère son utilisation potentielle dans la lutte contre les maladies liées au stress oxydatif.
Rôle dans l'hétérocyclisation
“this compound” joue un rôle important dans l'hétérocyclisation de divers substrats . Ce processus est crucial dans la synthèse des dérivés du thiophène, qui sont connus pour leurs diverses activités biologiques .
Applications en chimie industrielle
Les dérivés du thiophène, qui peuvent être synthétisés à partir du “this compound”, sont utilisés en chimie industrielle comme inhibiteurs de corrosion . Cela met en évidence son importance en science des matériaux.
Semi-conducteurs organiques
Les molécules à médiation thiophénique, synthétisées à partir du “this compound”, jouent un rôle important dans le développement des semi-conducteurs organiques . Ceci est crucial dans le développement des transistors à effet de champ organiques (OFET) et la fabrication de diodes électroluminescentes organiques (OLED) .
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of pge 2 generated by cox enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Biochemical Pathways
It’s known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
Its physical and chemical properties such as melting point (206 °c), boiling point (3444±520 °C, Predicted), and density (141) are known . These properties can influence the compound’s bioavailability.
Result of Action
It’s known that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Action Environment
Its pka value (666±010, Predicted) is known , which can influence the compound’s action in different pH environments.
Orientations Futures
The potential of pyrimidine compounds, including “4-(2-Thienyl)pyrimidine-2-thiol”, is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Analyse Biochimique
Biochemical Properties
4-(2-Thienyl)pyrimidine-2-thiol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the thiol group, which can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. Additionally, 4-(2-Thienyl)pyrimidine-2-thiol can bind to metal ions, influencing metalloenzyme activities and potentially acting as an inhibitor or activator depending on the context .
Cellular Effects
The effects of 4-(2-Thienyl)pyrimidine-2-thiol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating the activity of key signaling molecules such as reactive oxygen species (ROS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), 4-(2-Thienyl)pyrimidine-2-thiol can alter gene expression patterns and cellular metabolism. These changes can lead to either protective effects against oxidative damage or the induction of programmed cell death, depending on the cellular context .
Molecular Mechanism
At the molecular level, 4-(2-Thienyl)pyrimidine-2-thiol exerts its effects through several mechanisms. One primary mechanism is the formation of disulfide bonds with cysteine residues in proteins, which can alter protein structure and function. This compound can also chelate metal ions, affecting the activity of metalloenzymes. Furthermore, 4-(2-Thienyl)pyrimidine-2-thiol has been shown to influence gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in oxidative stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Thienyl)pyrimidine-2-thiol can change over time. This compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that 4-(2-Thienyl)pyrimidine-2-thiol can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(2-Thienyl)pyrimidine-2-thiol vary with different dosages in animal models. At low doses, this compound can exhibit protective effects against oxidative stress and inflammation. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
4-(2-Thienyl)pyrimidine-2-thiol is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and the levels of key metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, 4-(2-Thienyl)pyrimidine-2-thiol is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, it can interact with intracellular transporters, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(2-Thienyl)pyrimidine-2-thiol is crucial for its activity and function. This compound has been shown to localize in the cytoplasm and mitochondria, where it can exert its effects on oxidative stress responses and apoptosis. Targeting signals and post-translational modifications may direct 4-(2-Thienyl)pyrimidine-2-thiol to specific organelles, enhancing its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
6-thiophen-2-yl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUPBWKUWAKTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371967 | |
| Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-75-2 | |
| Record name | 4-(2-Thienyl)-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B63895.png)
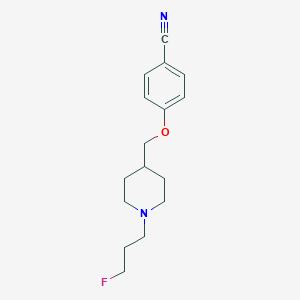
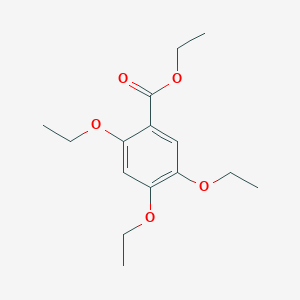


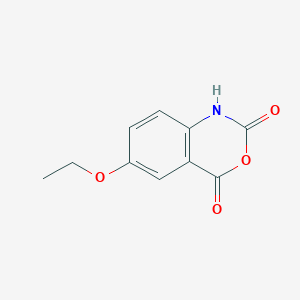

![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)
![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)
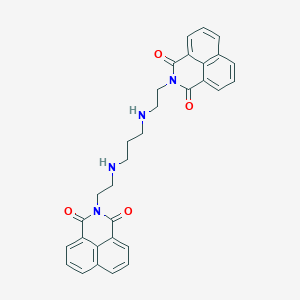

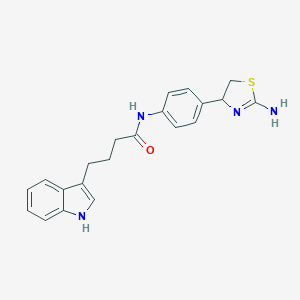
![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)
![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)
